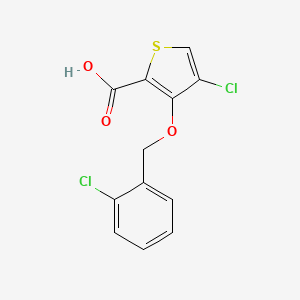![molecular formula C12H15NO B12073541 2-[4-(2-Methylpropoxy)phenyl]acetonitrile CAS No. 50690-54-5](/img/structure/B12073541.png)
2-[4-(2-Methylpropoxy)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Methylpropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative of phenylacetonitrile, featuring a 2-methylpropoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[4-(2-Methylpropoxy)phenyl]acetonitrile involves the reaction of 4-(2-methylpropoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylpropoxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminium hydride in anhydrous ether is commonly used for the reduction of nitriles.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 2-[4-(2-Methylpropoxy)phenyl]acetic acid.
Reduction: 2-[4-(2-Methylpropoxy)phenyl]ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(2-Methylpropoxy)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile depends on its specific application. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The phenyl ring and the 2-methylpropoxy group can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetonitrile: Lacks the 2-methylpropoxy group, making it less hydrophobic.
4-(2-Methylpropoxy)benzyl chloride: Precursor in the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile.
2-[4-(2-Methylpropoxy)phenyl]acetic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both the nitrile group and the 2-methylpropoxy substituent, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
50690-54-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
InChI Key |
AEMJDGAGZUOOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)

